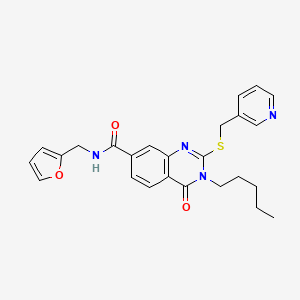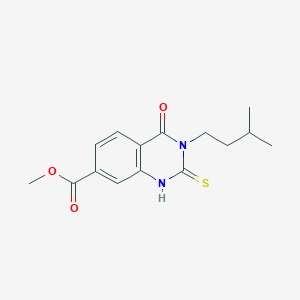![molecular formula C20H17F3N2O B2988657 6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone CAS No. 303146-66-9](/img/structure/B2988657.png)
6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of 6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone are not explicitly mentioned in the search results .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone derivatives are explored for their synthetic accessibility and functionalization. Pattison et al. (2009) discuss the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various substituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This methodology highlights the potential of pyridazinone derivatives in the drug discovery process, offering a versatile platform for generating a wide array of polyfunctional systems (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Biological Activities and Applications
The biological activities of pyridazinone derivatives have been extensively studied, focusing on their potential as therapeutic agents. For instance, research on pyridazinone derivatives demonstrates their application as insect growth regulators and herbicides. Yun (2008) designed and synthesized 5-benzoylphenylurea-3(2H)-pyridazinones, showing good activity against locusts, indicating their potential as insect growth regulators (Yun, 2008). Hilton et al. (1969) explored the modes of action of pyridazinone herbicides, revealing their inhibitory effects on photosynthesis in barley, suggesting their use in agricultural applications (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Furthermore, the antihypertensive and cardiotonic properties of certain pyridazinone derivatives have been reported, indicating their relevance in cardiovascular drug development. Bergmann and Gericke (1990) synthesized and evaluated the antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, finding potent antihypertensive effects, which could pave the way for new treatments for cardiovascular diseases (Bergmann & Gericke, 1990).
properties
IUPAC Name |
6-[(E)-2-phenylethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O/c21-20(22,23)17-8-4-7-16(13-17)14-25-19(26)12-11-18(24-25)10-9-15-5-2-1-3-6-15/h1-10,13H,11-12,14H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZRWVUIEJFFRI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2988574.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2988576.png)


![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B2988581.png)
![[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2988583.png)
![N-(3-chloro-4-methylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2988585.png)






